molecular formula C21H17N3O2S B15083530 (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606959-55-1

(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B15083530
CAS No.: 606959-55-1
M. Wt: 375.4 g/mol
InChI Key: WOWCHVBEAFABOZ-QGOAFFKASA-N
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Description

(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group attached to the thiazole ring The presence of an allyloxy group and a methylphenyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the condensation of 2-(allyloxy)benzaldehyde with 2-(4-methylphenyl)thiazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[2-(Methoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5E)-5-[2-(Ethoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

606959-55-1

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5E)-2-(4-methylphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-3-12-26-17-7-5-4-6-16(17)13-18-20(25)24-21(27-18)22-19(23-24)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3/b18-13+

InChI Key

WOWCHVBEAFABOZ-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

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